An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline
An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline
Introduction
4-Chloro-N-ethyl-2-nitroaniline is a substituted aromatic amine belonging to the nitroaniline chemical class. Identified by its CAS Number 28491-95-4, this compound serves as a specialized building block in synthetic organic chemistry.[1][2] Its structure, featuring a nitro group ortho to the amino group and a chloro group in the para position, makes it a valuable intermediate for more complex molecules. Notably, it is classified as a "Protein Degrader Building Block," indicating its potential utility in the development of novel therapeutics, particularly in the field of targeted protein degradation for drug development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers and scientists.
Chemical and Physical Properties
The fundamental properties of 4-Chloro-N-ethyl-2-nitroaniline are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols. The compound typically presents as orange needles.[3][4]
| Property | Value | Reference |
| IUPAC Name | 4-chloro-N-ethyl-2-nitroaniline | |
| CAS Number | 28491-95-4 | [1] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][5] |
| Molecular Weight | 200.626 g/mol | [1][3] |
| Melting Point | 90 - 91 °C | [3][4] |
| Appearance | Orange needles | [3][4] |
| InChI Key | PVIUZYZWJNQCIR-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification
The primary synthesis of 4-Chloro-N-ethyl-2-nitroaniline involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine. This reaction selectively replaces the chlorine atom at the 5-position due to the activating effect of the nitro group.
Synthesis Workflow Diagram
Detailed Experimental Protocol
The following protocol for the synthesis of 4-Chloro-N-ethyl-2-nitroaniline is based on established laboratory procedures, yielding a high purity product.[3][4]
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Reaction Setup: A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.
-
Reflux: The mixture is heated to reflux and maintained for 24 hours.
-
Reagent Addition: During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals to ensure the reaction proceeds to completion.
-
Isolation: After 24 hours, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.
-
Purification: The collected orange crystals are washed with a small amount of an ethanol-ether mixture to remove residual impurities.
-
Drying: The purified product is dried over phosphorus pentoxide (P₂O₅) under a vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.
-
Yield: This protocol typically results in a yield of approximately 89% (24.4 g).[3][4]
Applications in Drug Development
The designation of 4-Chloro-N-ethyl-2-nitroaniline as a "Protein Degrader Building Block" suggests its primary application is in the construction of molecules for targeted protein degradation (TPD).[1] TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed with two key ends: one to bind to a target protein and the other to recruit an E3 ubiquitin ligase, leading to the target's destruction. This compound provides a versatile scaffold for synthesizing fragments that can be incorporated into such bifunctional degraders.
Conceptual Mechanism of Action for a PROTAC
The diagram below illustrates the general mechanism of a PROTAC, where a building block derived from 4-Chloro-N-ethyl-2-nitroaniline could function as part of the E3 ligase-binding moiety or the linker connecting the two active ends.
Toxicology and Safety Profile
The parent compound is classified as highly toxic and may cause organ damage through prolonged or repeated exposure.[6] It is fatal if swallowed, inhaled, or in contact with skin.[6][7]
Hazard Summary (based on 4-chloro-2-nitroaniline)
| Hazard Type | Description | Reference |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | [6][7] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [6] |
| Symptoms of Exposure | Can cause local irritation, headache, weakness, and cyanosis (bluish skin due to low oxygen). May lead to methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen. | [8][9] |
| Mutagenicity | As a nitroaniline derivative, the chemical structure presents alerts for potential mutagenicity. | [10] |
Recommended Handling and Safety Precautions
Given the high potential toxicity, strict safety protocols must be followed when handling 4-Chloro-N-ethyl-2-nitroaniline.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The parent compound is recommended to be stored in a refrigerator.[8]
-
Spill Response: In case of a spill, dampen the solid material with alcohol to prevent dust formation, then transfer it to a suitable container for disposal.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-ETHYL 4-CHLORO-2-NITROANILINE | 28491-95-4 [chemicalbook.com]
- 3. Synthesis routes of 4-Chloro-N-ethyl-2-nitroaniline [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
